molecular formula C15H12O4 B2803507 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde CAS No. 161192-30-9

4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde

Cat. No.: B2803507
CAS No.: 161192-30-9
M. Wt: 256.257
InChI Key: TVUMBXRKAGTQAE-UHFFFAOYSA-N
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Description

4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde (CAS: 842957-76-0) is a benzaldehyde derivative featuring a benzodioxole moiety linked via a methoxy group at the para-position of the benzaldehyde ring. Its molecular formula is C₁₅H₁₂O₄, with a molecular weight of 256.25 g/mol . The benzodioxole group (1,3-benzodioxol-5-ylmethoxy) contributes to its lipophilicity and electronic properties, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for antimicrobial agents and catalyst studies .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-8-11-1-4-13(5-2-11)17-9-12-3-6-14-15(7-12)19-10-18-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUMBXRKAGTQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-benzodioxole in the presence of a suitable base and a methoxy group donor. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzoic acid

    Reduction: 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde has shown potential in various biological applications:

  • Antimicrobial Properties : Studies indicate that this compound exhibits activity against certain bacterial strains by inhibiting beta-lactamase enzymes, which can enhance the efficacy of beta-lactam antibiotics against resistant bacteria .
  • Anticancer Effects : Research has demonstrated that this compound can induce apoptosis in cancer cells by modulating gene expression related to cell survival and death .

Medicinal Chemistry

The compound is being explored for its role in drug development:

  • Drug Design : It serves as an intermediate in synthesizing novel therapeutic agents targeting various diseases, including cancer and bacterial infections .
  • Modulators of Transport Proteins : Some derivatives of this compound have been investigated for their ability to modulate ATP-binding cassette transporters, which are crucial in drug resistance mechanisms .

Material Science

In material science, this compound is utilized as a building block for creating new materials with specific properties:

  • Organic Synthesis : It is used as an intermediate for synthesizing complex organic molecules and specialty chemicals .
  • Dyes and Pigments Production : The compound's unique structure allows it to be employed in the production of dyes and pigments, contributing to the development of new colorants with enhanced stability .

Case Studies

Application AreaDescriptionReferences
Antimicrobial ActivityInhibits beta-lactamase enzymes; enhances effectiveness of antibiotics against resistant strains
Anticancer ResearchInduces apoptosis in cancer cells; affects pro-apoptotic and anti-apoptotic gene expression
Drug DevelopmentIntermediate for synthesizing novel therapeutic agents; potential modulator of drug resistance
Material ScienceUsed as a building block for new materials; involved in dye production

Mechanism of Action

The mechanism of action of 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde and analogous benzaldehyde derivatives.

Table 1: Key Comparisons of this compound and Related Compounds

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (842957-76-0) 4-(Benzodioxol-5-ylmethoxy) C₁₅H₁₂O₄ 256.25 High lipophilicity; intermediate in antimicrobial agents
3-(Benzo[1,3]dioxol-5-yl)benzaldehyde (1181320-63-7) 3-(Benzodioxol-5-yl) C₁₄H₁₀O₃ 226.23 Meta-substitution alters electronic effects; potential for varied reactivity
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde (338393-48-9) 4-(Chlorothiazolylmethoxy) C₁₁H₈ClNO₂S 253.70 Chlorothiazole enhances polarity; agrochemical applications
Benzo[d][1,3]dioxole-5-carbaldehyde (Fig. 4, entry 10) Benzodioxole-5-carbaldehyde C₈H₆O₃ 150.13 Smaller size; high catalytic oxidation efficiency (>99%)
4-Hydroxy-3-methoxybenzaldehyde (4-vanillin) 4-Hydroxy-3-methoxy C₈H₈O₃ 152.15 Natural flavoring agent; electron-donating groups enhance aldehyde reactivity
2-(Benzo[d][1,3]dioxol-5-yl)-4-(benzyloxy)benzaldehyde (8n) 2-Benzodioxol-5-yl + 4-benzyloxy C₂₁H₁₆O₄ 340.35 Bulkier substituents reduce solubility; cytoprotective Hsp90 inhibitors

Structural and Functional Analysis

Substituent Position and Electronic Effects Para vs. Meta Substitution: The para-substituted benzodioxole in the target compound maximizes resonance stabilization of the aldehyde group, whereas the meta-substituted 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde exhibits reduced conjugation, altering reactivity in nucleophilic additions. Electron-Withdrawing vs. Donor Groups: Chlorothiazole (in 338393-48-9) and trifluoromethyl (in 4-(trifluoromethyl)benzaldehyde ) are electron-withdrawing, increasing electrophilicity of the aldehyde. In contrast, methoxy or hydroxyl groups (e.g., 4-vanillin ) donate electrons, reducing electrophilicity but enhancing solubility.

Synthetic Methods

  • The target compound is synthesized via coupling reactions, such as Suzuki-Miyaura (e.g., ) or nucleophilic substitution .
  • Microwave-assisted synthesis (e.g., ) improves yields for derivatives like 4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dioxolan-2-one (52% yield) compared to conventional heating .

Biological and Catalytic Applications

  • Benzodioxole-containing aldehydes (e.g., the target compound and 8n ) show promise in antimicrobial and anticancer agents due to enhanced membrane permeability from lipophilic benzodioxole .
  • Simpler derivatives like 4-nitrobenzaldehyde (Fig. 4, entry 16 ) achieve >99% oxidation efficiency in catalytic systems, outperforming sterically hindered analogs (e.g., 2-methylbenzaldehyde, 91% yield ).

Physical Properties

  • Solubility : The benzodioxole group increases lipophilicity (LogP ~2.8 for the target compound ), whereas polar groups like sulfoxide (in 2-(4-(methylsulfinyl)phenyl)-benzo[d]thiazole ) enhance aqueous solubility.
  • Steric Effects : Bulky substituents (e.g., 4-benzyloxy in 8n ) reduce reaction efficiency in crowded catalytic environments .

Biological Activity

4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a benzaldehyde group , which is significant for its chemical reactivity and biological interactions. Its molecular formula is C15H12O4C_{15}H_{12}O_4 with a molecular weight of 256.25 g/mol . The presence of both functional groups allows for diverse chemical modifications, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially leading to apoptosis in cancer cells. This action may involve the modulation of signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing treatments against bacterial and fungal infections .

Anticancer Properties

Research indicates that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of pro-apoptotic and anti-apoptotic gene expressions, thereby promoting cell death in malignant cells .

Antimicrobial Effects

In vitro studies have demonstrated that this compound possesses significant antibacterial and antifungal activities. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these activities are crucial for assessing its therapeutic potential:

Microorganism MIC (µg/mL)
Staphylococcus aureus625 - 1250
Candida albicans< 100

These results highlight the compound's potential as an antimicrobial agent .

Case Studies and Research Findings

  • Antituberculosis Activity : A study explored the potential of benzodioxole derivatives in inhibiting Mur enzymes in Mycobacterium tuberculosis. Although not directly tested on our compound, insights from this research suggest structural similarities that may confer similar bioactivity against tuberculosis .
  • Diabetes Management : Another investigation focused on the inhibitory effects of benzodioxole derivatives on α-amylase, an enzyme involved in carbohydrate metabolism. Compounds exhibiting strong inhibitory activity could be beneficial for managing diabetes-related conditions .
  • Toxicity Assessments : Toxicity predictions using computational models indicated a favorable safety profile for derivatives similar to this compound. These assessments showed no significant carcinogenicity or mutagenicity, supporting further development for therapeutic applications .

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